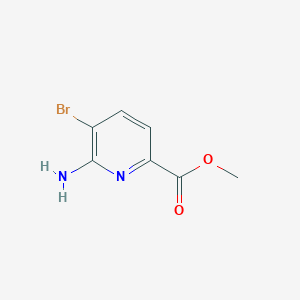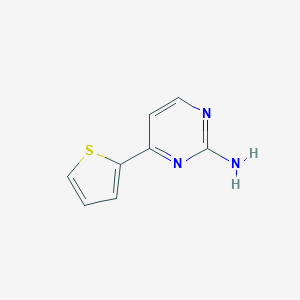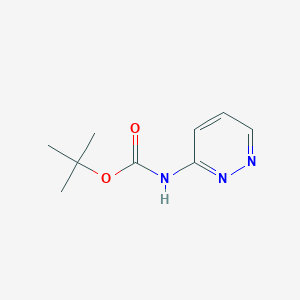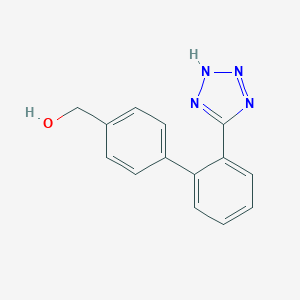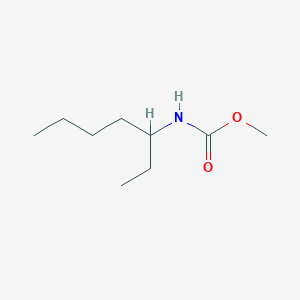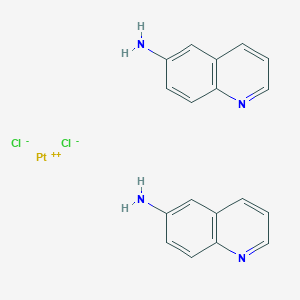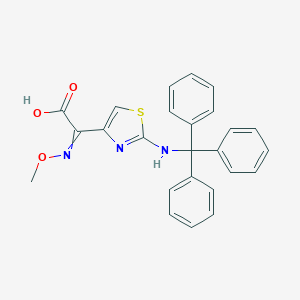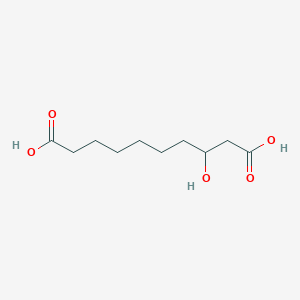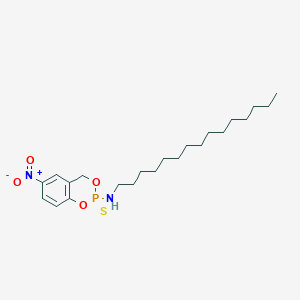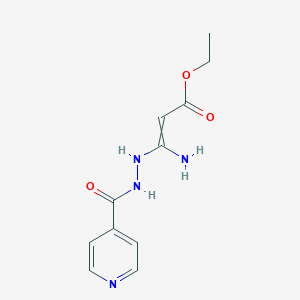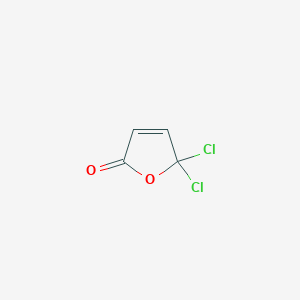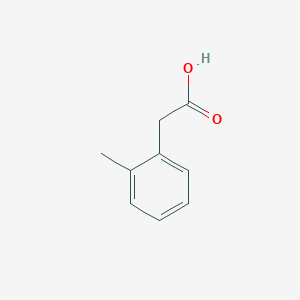
邻甲苯乙酸
描述
o-Tolylacetic acid is a chemical compound that can be derived from the pyrolysis of other organic molecules. It is related to the family of acetylenes and is an intermediate in the formation of various polycyclic aromatic hydrocarbons (PAHs) during high-temperature reactions, such as those found in combustion processes .
Synthesis Analysis
The synthesis of o-Tolylacetylene, a closely related compound to o-Tolylacetic acid, has been achieved through flash vacuum pyrolysis (FVP) of isoxazolone at extremely high temperatures (800 °C) and low pressures (10^(-4) hPa). This process also leads to the formation of indene, which can further react to form biindenyls and eventually chrysene, a PAH of significant interest due to its presence in hydrocarbon combustion .
Molecular Structure Analysis
While the specific molecular structure analysis of o-Tolylacetic acid is not detailed in the provided papers, the structure of related compounds such as o-Tolylacetylene and its derivatives have been studied. These compounds exhibit interesting structural dynamics, such as the Roger Brown rearrangement, which involves a reversible 1,2-shift that can lead to carbon scrambling in labeled indene derivatives .
Chemical Reactions Analysis
o-Tolylacetylene, which is structurally similar to o-Tolylacetic acid, undergoes isomerization at temperatures between 900-1000 °C to form indene. Indene can then lose a hydrogen atom and undergo dimerization to form biindenyls. These reactions are facilitated by positive entropies of activation, making them more likely at the high temperatures relevant to hydrocarbon combustion chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Tolylacetic acid itself are not directly discussed in the provided papers. However, the properties of related metal complexes with p-tolylacetic acid have been studied. These complexes exhibit octahedral structures and coordinate through the carboxyl group to the metal ions. They contain water molecules as water of crystallization, which do not form a coordinate bond with the metal ion. The thermal properties of these complexes have been explored using thermogravimetry and differential thermal analysis, revealing endothermic dehydration processes and exothermic reactions leading to the formation of metal oxides .
科学研究应用
1. 二元溶剂系统中的溶解度
对邻甲苯乙酸在环己烷与各种溶剂的二元混合物中的溶解度进行了研究。Judy和Acree(1985年)的一项研究探讨了一个相关化合物对甲苯乙酸在这些混合物中的溶解度,比较了单体和二聚体模型。二聚体模型更准确地预测了溶解度,强调了分子相互作用在溶解度预测中的重要性 (Judy & Acree, 1985)。
2. 金属络合物形成
Carson等人(1996年)的研究集中在对甲苯乙酸与钴、镍和铜等金属形成的络合物的性质上。这些络合物显示出八面体结构,并通过羧基进行配位,这对于理解金属-有机相互作用是相关的 (Carson et al., 1996)。
3. 手性衍生试剂合成
对邻甲苯乙酸衍生物,如α-氰基-α-氟基-对甲苯乙酸(CFTA),已经合成用作手性衍生试剂。Takéuchi等人(1998年)开发了CFTA,强调了其在光学纯度评估中的效率 (Takéuchi等人,1998年)。
4. 杂环合成
包括对甲苯乙酸在内的官能化芳烃已被用于杂环合成。Larock(1985年)展示了在合成杂环中使用硼代和钯促进的烯烃化的重要过程,这是有机合成中的重要过程 (Larock, 1985)。
5. 酸酯酶的酶解
使用Yarrowia lipolytica脂肪酶的一个变种来酶解邻甲酸酯,这对于制药中间体很重要。Cancino等人(2008年)发现这种变种具有增强的对映选择性,这是化学合成中的一个重要发展 (Cancino et al., 2008)。
安全和危害
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers A paper titled “Lipase-catalyzed enantioselective transesterification toward esters of 2-bromo tolylacetic acids” discusses the synthesis of a compound similar to o-Tolylacetic acid .
属性
IUPAC Name |
2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGTXHSYZGXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214650 | |
| Record name | o-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolylacetic acid | |
CAS RN |
644-36-0 | |
| Record name | (2-Methylphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tolylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 644-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TOLYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4YXB9N7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

